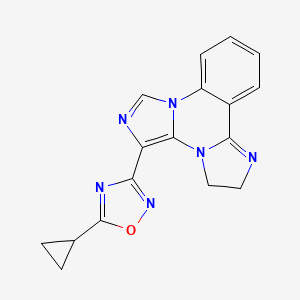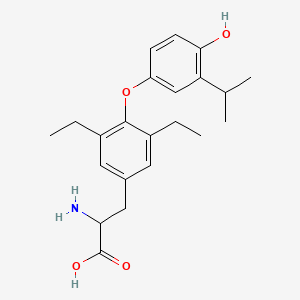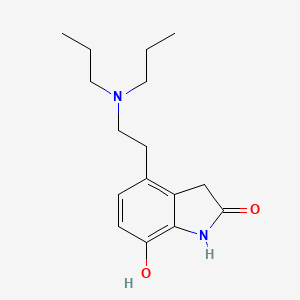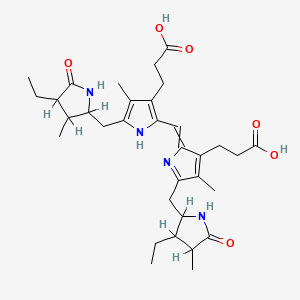
Estercobilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This molecule, due to its structural complexity, likely falls within the category of synthetic organic compounds with potential applications in various fields such as materials science, pharmaceuticals, and biochemical research. While the specific details on this compound are not directly available, analogous compounds and related research hint at the intricate synthesis methods and multifaceted applications these types of molecules can have.
Synthesis Analysis
Synthetic routes for complex organic molecules often involve multi-step reactions, including cyclization, acetylation, and selective functionalization. For instance, the synthesis of structurally complex molecules like 3,15-Poly{7,11,18,21-tetraoxa-trispiro[5.2.2.5.2.2] heneicosane} highlights the use of ketal reaction and iodine or indium bromide catalysis to construct spiro and macrocyclic frameworks (Wei Rong-bao, 2010)(Wei Rong-bao, 2010).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular and crystal structure of complex organic compounds. For example, the molecular structure of 2,11,14,17,20,23-hexaoxa-1,12(16,4α)-di-(19-nor-ent-beyerane)tetracosaphane-3,10,13,24-tetraone was elucidated using X-ray diffraction, revealing a macrocyclic structure (Dobrynin et al., 2015)(Dobrynin et al., 2015).
Aplicaciones Científicas De Investigación
Papel en la Inflamación Crónica
La estercobilina, un metabolito bacteriano intestinal, se ha encontrado que induce actividades proinflamatorias, incluyendo la inducción de TNF-α e IL-1β, en células de macrófagos RAW264 de ratón . Esto sugiere que la this compound podría desempeñar un papel significativo en la inflamación crónica, particularmente en condiciones como la obesidad y la diabetes tipo II .
Biomarcador Potencial para el Diagnóstico
Debido a sus propiedades bioactivas y su presencia en el plasma, la this compound podría servir potencialmente como un biomarcador prometedor para el diagnóstico . Más análisis para dilucidar la tasa metabólica y el mecanismo de reabsorción de la this compound pueden proporcionar posibles objetivos terapéuticos y preventivos .
Indicador de la Salud de la Microflora Intestinal
Los niveles de this compound pueden indicar la salud de la microflora intestinal. Los cambios en estos niveles podrían señalar cambios en el equilibrio de la microflora intestinal, lo que podría conducir a diversos problemas de salud .
Papel en el Proceso Digestivo
La this compound juega un papel crucial en el proceso digestivo . Es un subproducto del metabolismo de la heme, un componente de la hemoglobina, por el hígado . Este proceso es esencial para la descomposición y eliminación de los glóbulos rojos .
Conexión con Enfermedades Relacionadas con el Estilo de Vida
Estudios recientes han demostrado que los niveles de this compound fueron significativamente más altos en las heces de ratones ob/ob que en las heces de ratones de control C57BL/6 J . Esto sugiere que la this compound podría estar involucrada en enfermedades relacionadas con el estilo de vida, como la obesidad y la diabetes tipo II .
Objetivo Terapéutico Potencial
Dada su participación en varios procesos fisiológicos y enfermedades, la this compound podría servir potencialmente como un objetivo terapéutico. Modular los niveles de this compound en el cuerpo podría ayudar a controlar condiciones como la inflamación crónica, la obesidad y la diabetes tipo II .
Mecanismo De Acción
Target of Action
Stercobilin, a tetrapyrrolic bile pigment, is primarily responsible for the brown color of human feces . It is an end-product of heme catabolism . The primary targets of stercobilin are the macrophage cells . It has been shown that stercobilin induces proinflammatory activities, including TNF-α and IL-1β induction, in mouse macrophage RAW264 cells .
Mode of Action
Stercobilin interacts with its targets, the macrophages, and induces proinflammatory activities . This interaction results in the production of proinflammatory cytokines, including TNF-α and IL-1β . These cytokines play a crucial role in the immune response, particularly in inflammation and apoptosis.
Biochemical Pathways
Stercobilin is formed through the breakdown of the heme moiety of hemoglobin found in erythrocytes . Macrophages break down senescent erythrocytes and break the heme down into biliverdin, which rapidly reduces to free bilirubin . This bilirubin is further converted to colorless urobilinogen . Urobilinogen that remains in the colon can either be reduced to stercobilinogen and finally oxidized to stercobilin, or it can be directly reduced to stercobilin .
Pharmacokinetics
It is known that stercobilin is formed in the intestine and excreted in the feces . Recent studies have detected stercobilin in mice plasma for the first time, suggesting that stercobilin is potentially reabsorbed and circulated through the blood system .
Result of Action
The action of stercobilin results in the induction of proinflammatory activities in macrophages . This leads to the production of proinflammatory cytokines, which can contribute to low-level chronic inflammation in certain conditions . Stercobilin is also responsible for the brown color of human feces .
Action Environment
The action of stercobilin is influenced by the intestinal microflora . The intestinal bacteria produce some molecules, including stercobilin, that can trigger pathological signals . Changes in the intestinal microbiota can therefore influence the action, efficacy, and stability of stercobilin .
Propiedades
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWQSLRVAUSMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34217-90-8 |
Source


|
| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2R,3R,4S,16S,17R,18R)-3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

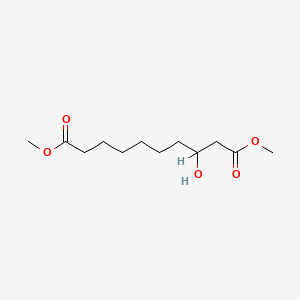
![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)
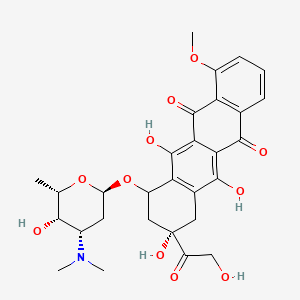
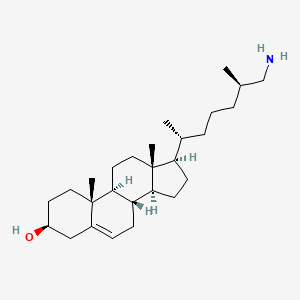


![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)
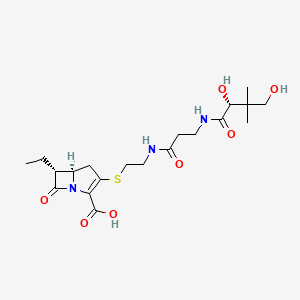
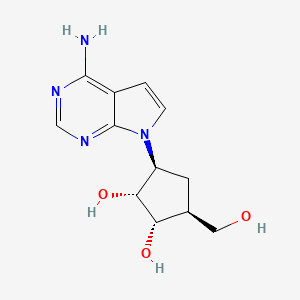
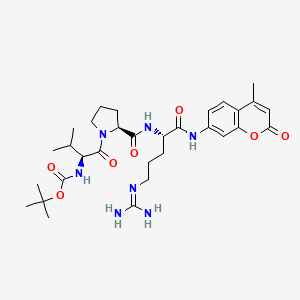
![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)
